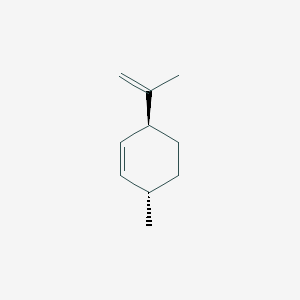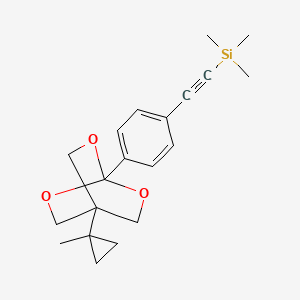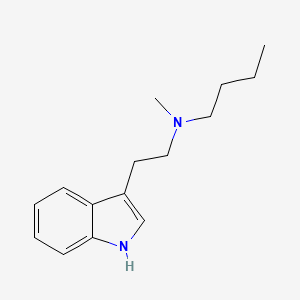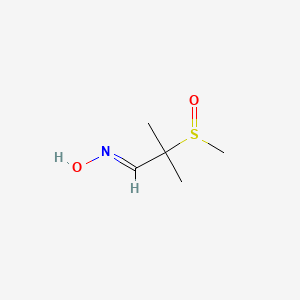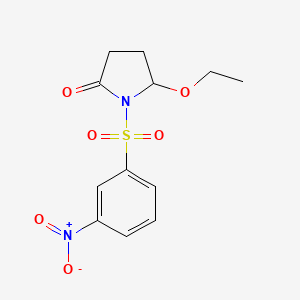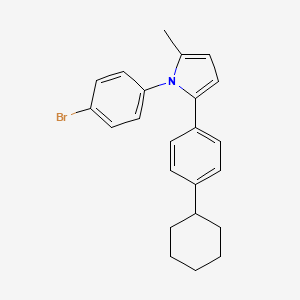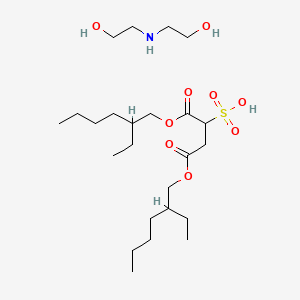
Einecs 303-003-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 303-003-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
Einecs 303-003-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired products and the nature of the compound. Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions vary based on the reaction conditions and the specific reagents used .
Scientific Research Applications
Einecs 303-003-8 has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be used in biochemical assays and as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of Einecs 303-003-8 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Einecs 303-003-8 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Einecs 243-463-6: 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone
Einecs 284-515-8: Lemon oil expressed
Einecs 20007-72-1: A compound with a similar molecular structure and properties.
The uniqueness of this compound lies in its specific chemical structure and the particular applications it serves in various fields. Its distinct properties make it valuable for specific industrial and research purposes.
Properties
CAS No. |
94138-88-2 |
|---|---|
Molecular Formula |
C24H49NO9S |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C20H38O7S.C4H11NO2/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;6-3-1-5-2-4-7/h16-18H,5-15H2,1-4H3,(H,23,24,25);5-7H,1-4H2 |
InChI Key |
YEEPFWALIDZFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


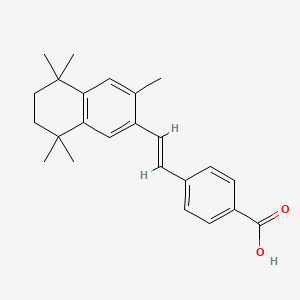
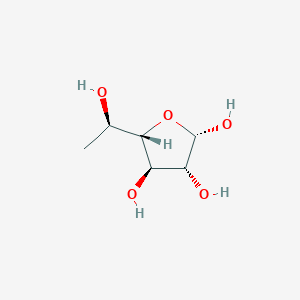
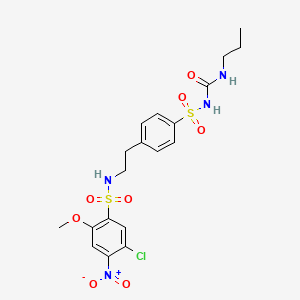

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)



